3,4-Dimethylacridin-9(10h)-one

Description

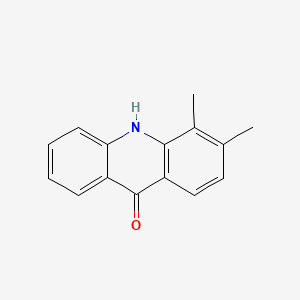

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-9-7-8-12-14(10(9)2)16-13-6-4-3-5-11(13)15(12)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMNUBSZWKYSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211405 | |

| Record name | CK 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6236-97-1 | |

| Record name | CK 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CK 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Investigations of 3,4 Dimethylacridin 9 10h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the number of non-equivalent carbon atoms and identifying the types of carbon environments (e.g., C=O, C=C, C-N, CH₃). libretexts.orgbhu.ac.in Although specific ¹³C NMR data for 3,4-Dimethylacridin-9(10H)-one is not detailed in the search results, analysis of similar acridinone (B8587238) derivatives allows for the prediction of characteristic chemical shifts. researchgate.net The carbonyl carbon (C=O) of the acridone (B373769) ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would appear in the region of 110-150 ppm, while the methyl carbons would be found in the upfield region, generally between 10-40 ppm. bhu.ac.in The specific substitution pattern of the two methyl groups would lead to distinct signals for each carbon atom in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 170-180 |

| Aromatic Carbons | 110-150 |

| Methyl Carbons (CH₃) | 10-40 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular ion peak provides the exact molecular weight of the compound, confirming its elemental composition. bldpharm.comlibretexts.org For this compound (C₁₅H₁₃NO), the expected molecular weight is approximately 223.27 g/mol . bldpharm.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion can break apart into smaller, charged fragments in a predictable manner. msu.educhemguide.co.uk Analysis of these fragment ions helps to piece together the molecule's structure. Common fragmentation patterns for aromatic ketones often involve cleavage of bonds adjacent to the carbonyl group. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. tanta.edu.eguomustansiriyah.edu.iq This technique is particularly useful for identifying the functional groups present in a molecule. mlsu.ac.in The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the ketone group is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam functionality would likely appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for these groups would appear in the fingerprint region (below 1500 cm⁻¹). maricopa.edu

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Lactam) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=O (Ketone) | Stretching | 1650-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Transitions and Optical Characteristics

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. biocompare.com Acridone and its derivatives are known for their distinct optical properties, including fluorescence. mdpi.com The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, which correspond to the energy required to promote an electron to a higher energy level. The fluorescence spectrum shows the wavelengths of light emitted as the excited electron returns to the ground state.

The specific absorption and emission maxima are influenced by the molecular structure and the solvent environment. mdpi.com The extended π-conjugated system of the acridone core is responsible for its characteristic absorption and fluorescence. The methyl substituents on the aromatic ring can cause slight shifts in the absorption and emission wavelengths compared to the parent acridone molecule.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org By diffracting a beam of X-rays through a single crystal of the compound, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It also elucidates the supramolecular architecture, showing how individual molecules pack together in the crystal through intermolecular interactions such as hydrogen bonding and π-π stacking. omu.edu.tr While specific crystallographic data for this compound was not found in the search results, studies on related acridine (B1665455) derivatives have shown that the central ring can adopt a folded conformation. publish.csiro.au

Advanced Characterization Techniques (e.g., Raman Spectroscopy for Vibrational Fingerprinting)

The intricate molecular architecture of this compound necessitates the use of sophisticated analytical methods for its complete structural elucidation and characterization. Among these, Raman spectroscopy emerges as a powerful, non-destructive technique for obtaining a unique vibrational fingerprint of the molecule. This method provides detailed insights into the molecular vibrations, offering a wealth of information about the compound's structural framework, substituent effects, and intermolecular interactions.

Raman spectroscopy measures the inelastic scattering of monochromatic light, which corresponds to the specific vibrational modes within a molecule. libretexts.org Each peak in a Raman spectrum corresponds to a specific molecular vibration, such as the stretching or bending of bonds between atoms. The position (Raman shift, typically in wavenumbers, cm⁻¹) and intensity of these peaks are characteristic of the molecule's structure.

While specific experimental Raman data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its vibrational fingerprint can be extrapolated from theoretical calculations and experimental spectra of the parent compound, acridone, and its other derivatives. researchgate.netresearchgate.net The fundamental vibrational modes of the acridone core are well-established and provide a robust foundation for interpreting the spectrum of its substituted analogues.

The introduction of two methyl groups at the 3 and 4 positions on one of the aromatic rings of the acridone structure is expected to introduce distinct features in the Raman spectrum. These can be categorized as follows:

Methyl Group Vibrations: The methyl groups themselves will give rise to characteristic Raman bands. These include symmetric and asymmetric C-H stretching modes, typically observed in the 2850-3000 cm⁻¹ region, as well as bending (scissoring and rocking) modes at lower frequencies.

Perturbations of the Acridone Core Vibrations: The electronic and steric effects of the methyl substituents will influence the vibrational modes of the acridone skeleton. This can lead to shifts in the frequencies of the characteristic C=C, C-N, and C=O stretching vibrations of the core structure. The coupling of the methyl group vibrations with the ring vibrations can also lead to the appearance of new, mixed vibrational modes.

A theoretical analysis of the Raman spectrum of acridone, often supported by experimental data from Fourier Transform (FT)-Raman spectroscopy, provides a detailed assignment of its principal vibrational modes. researchgate.netresearchgate.net These assignments are crucial for predicting the vibrational behavior of this compound.

Below is a data table summarizing the key expected vibrational modes for this compound, based on the known assignments for acridone and the anticipated influence of the dimethyl substitution.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) Range | Assignment |

| C-H Stretching (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the aromatic rings. |

| C=O Stretching | 1600 - 1650 | Stretching of the carbonyl group at position 9. |

| C=C/C-N Stretching | 1400 - 1600 | Skeletal vibrations of the aromatic and heterocyclic rings. |

| C-H Bending (Methyl) | 1350 - 1470 | Bending vibrations of the methyl groups. |

| Ring Breathing Modes | 700 - 1000 | Collective in-plane and out-of-plane vibrations of the ring system. |

It is important to note that the exact peak positions and their relative intensities can be influenced by factors such as the physical state of the sample (solid-state vs. solution) and intermolecular interactions, including hydrogen bonding involving the N-H and C=O groups. researchgate.net Computational studies using methods like Density Functional Theory (DFT) are often employed to complement experimental data and provide a more precise assignment of the observed Raman bands. researchgate.netbnmv.ac.in

Chemical Reactivity, Derivatization, and Transformation Pathways of 3,4 Dimethylacridin 9 10h One

Investigating Electrophilic and Nucleophilic Aromatic Substitution Reactions

The acridinone (B8587238) core is a tale of two reactivities. The electron-rich benzenoid rings and the electron-deficient pyridinone ring dictate the regioselectivity of aromatic substitution reactions. For 3,4-Dimethylacridin-9(10H)-one, the presence of two methyl groups on one of the benzenoid rings further influences this reactivity.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitutions are generally favored by electron-donating groups which stabilize the intermediate carbocation (arenium ion). libretexts.org The acridone (B373769) nucleus possesses benzenoid rings with higher π-electron density at the 2- and 4-positions, making these sites preferential for electrophilic attack. adelaide.edu.au Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com In the case of this compound, the existing methyl groups at the 3- and 4-positions would direct incoming electrophiles, though steric hindrance could play a significant role. The primary sites for further electrophilic substitution would be the unsubstituted benzenoid ring, particularly at its most activated positions (positions 5 and 7).

Nucleophilic Aromatic Substitution (NAS): Conversely, nucleophilic aromatic substitution is favored by electron-withdrawing groups that can stabilize an intermediate carbanion, often called a Meisenheimer complex. libretexts.orgyoutube.com The pyridinone portion of the acridinone scaffold is electron-deficient, making it susceptible to nucleophilic attack, particularly if a suitable leaving group is present. The π-electron densities at the 1- and 3-positions of the general acridone core are lower, suggesting these are the preferred sites for nucleophilic attack. adelaide.edu.au For a nucleophile to react, a leaving group (like a halide) must be present on the ring, and the reaction is often facilitated by electron-withdrawing groups positioned ortho or para to this leaving group. libretexts.org In this compound, introducing a leaving group onto the molecule would be the first step to enabling NAS reactions.

| Reaction Type | Key Factors | Predicted Reactive Sites on this compound |

| Electrophilic Aromatic Substitution | Electron-donating groups, stabilization of carbocation intermediate. libretexts.org | Unsubstituted Ring (Positions 5, 7) |

| Nucleophilic Aromatic Substitution | Electron-withdrawing groups, presence of a leaving group, stabilization of carbanion intermediate. libretexts.orgyoutube.com | Positions 1 (if a leaving group is present) |

Strategies for Functional Group Interconversion and Modification

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. organic-chemistry.orgorganic-chemistry.org For this compound, key functional groups for potential modification include the secondary amine within the heterocyclic ring, the carbonyl group, and the peripheral methyl groups.

N-Alkylation/Arylation: The nitrogen atom at the 10-position can be readily alkylated or arylated using various electrophiles (e.g., alkyl halides, sulfates) in the presence of a base. This modifies the electronic and steric properties of the acridinone core.

Carbonyl Group Transformations: The carbonyl at C-9 can be a site for various transformations. For instance, it can be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent. Reduction of the carbonyl is also a potential pathway. Conversion to the corresponding 9-chloroacridine (B74977) derivative can be achieved using reagents like phosphorus oxychloride (POCl₃), which then opens up pathways for nucleophilic substitution at that position.

Methyl Group Functionalization: The methyl groups at C-3 and C-4 can be functionalized, typically through free-radical halogenation (e.g., using N-bromosuccinimide) to introduce a handle for further modifications, such as conversion to alcohols, aldehydes, or carboxylic acids.

| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Group |

| N-H (Amine) | Alkylation | Alkyl Halide, Base | N-R (Tertiary Amine) |

| C=O (Carbonyl) | Thionation | Lawesson's Reagent | C=S (Thiocarbonyl) |

| C=O (Carbonyl) | Chlorination | POCl₃ | C-Cl (Chloro) |

| Ar-CH₃ (Methyl) | Halogenation | N-Bromosuccinimide (NBS), Initiator | Ar-CH₂Br (Bromomethyl) |

Cyclization and Annulation Strategies for Fused Ring Systems

The acridinone scaffold can serve as a building block for constructing more complex, polycyclic aromatic systems through cyclization and annulation reactions. These strategies often involve creating new rings fused to the existing acridinone framework. For example, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones has been synthesized and subsequently modified by introducing an enaminone function, which is then used to build fused pyrazole (B372694) and isoxazole (B147169) rings. researchgate.netdntb.gov.ua

Annulation strategies like the [3+3] or [3+2] cycloadditions can be envisioned. nih.gov If appropriate functional groups are introduced onto the this compound core, intramolecular cyclization reactions can be triggered to form new five- or six-membered rings. For instance, functionalizing the C-2 and C-3 positions with suitable side chains could lead to intramolecular Heck or Friedel-Crafts type reactions to build a new fused ring.

Redox Chemistry of the Acridinone Core

The redox behavior of the acridinone core is integral to both its synthesis and its potential applications. The planarity and extended π-system of the molecule suggest it can participate in electron transfer processes.

Oxidation: The synthesis of fully aromatic acridinones often involves an oxidation or dehydrogenation step from a dihydroacridinone precursor. nih.gov For instance, 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones can be aromatized to the corresponding acridin-9-ones via microwave irradiation in nitrobenzene, which acts as both the solvent and the oxidant. nih.gov This highlights the stability of the fully aromatic acridinone system.

Reduction: The acridinone core can undergo reduction. Catalytic hydrogenation could potentially reduce the benzenoid rings under harsh conditions. The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, transforming the acridinone into an acridan derivative. The redox chemistry of related nonaromatic tetrapyrroles shows that these systems can support multi-electron redox processes, suggesting that the acridinone core could exhibit complex electrochemical behavior. osti.govnih.gov

Diversification through Conjugation and Polymerization Approaches

The structure of this compound, particularly its enone-like feature within the pyridinone ring, suggests possibilities for its use in polymerization. Conjugate addition polymerization is a method compatible with monomers featuring an α,β-unsaturated enone motif. rsc.org By analogy, if the acridinone core can be appropriately activated, it could potentially act as a monomer or be incorporated into a polymer backbone.

Furthermore, the acridinone unit can be conjugated to other molecular entities to create materials with specific properties. By functionalizing the core (e.g., via halogenation followed by cross-coupling reactions), it can be linked to other aromatic systems, fluorophores, or biologically active molecules to create diverse chemical structures.

Tautomerism and Conformational Analysis in Solution and Solid States

Tautomerism is a critical consideration for the acridinone system. This compound can exist in at least two tautomeric forms: the acridin-9(10H)-one (a lactam form) and its tautomer, 9-hydroxyacridine (a lactim or enol form).

The equilibrium between these tautomers is highly dependent on the solvent and the electronic nature of substituents. nih.gov In general, the keto (lactam) form of acridinones is the predominant and more stable tautomer. The stability of different tautomers can be investigated using spectroscopic methods like NMR and computational chemistry. researchgate.net For related heterocyclic systems like cyclohexane-1,3-diones, studies have shown that the keto-enol equilibrium is significantly influenced by the solvent, with the enol form being more favored in non-polar solvents and the keto form in more polar ones. researchgate.net

Conformational analysis of this compound would primarily focus on the planarity of the ring system. While the core tricyclic system is largely planar, slight puckering or boat-like conformations could exist, especially in substituted or reduced derivatives. The orientation of substituents, particularly if bulky groups were added to the nitrogen or other positions, would also be a key aspect of conformational analysis.

| Phenomenon | Description | Influencing Factors |

| Tautomerism | Equilibrium between the this compound (keto) and 3,4-Dimethyl-9-hydroxyacridine (enol) forms. | Solvent polarity, temperature, pH, substituents. nih.gov |

| Conformational Analysis | Study of the three-dimensional shape and planarity of the molecule. | Steric hindrance from substituents, crystal packing forces in the solid state. |

Prospective Research Avenues and Future Directions for 3,4 Dimethylacridin 9 10h One Chemistry

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Molecular Design and Prediction

Predictive Modeling: AI and ML algorithms can be trained on existing datasets of acridone (B373769) derivatives to predict various properties of novel, un-synthesized analogues of 3,4-Dimethylacridin-9(10H)-one. This includes predicting biological activity against specific targets, as well as photophysical characteristics like absorption and emission spectra. researchgate.netresearchgate.net

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | AI/ML Technique | Predicted Outcome for this compound Analogues |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) | Identification of substituents that enhance anticancer or antimicrobial activity. |

| Materials Science | Generative Adversarial Networks (GANs) | Design of new derivatives with tailored photophysical properties for OLEDs. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposal of efficient and novel synthetic routes to complex analogues. nih.gov |

High-Throughput Synthesis and Screening for Novel Analogues

Combinatorial Synthesis: By employing multicomponent reactions, diverse functional groups can be systematically introduced onto the this compound core. rug.nl This allows for the creation of large and diverse chemical libraries for subsequent screening.

Automated Screening: Automated screening platforms can rapidly assess the biological activity or material properties of the synthesized analogues. For instance, in drug discovery, these platforms can test the compounds against a panel of cancer cell lines or microbial strains to identify potent and selective hits. luc.edu

Exploration of Unconventional Reaction Conditions and Catalytic Systems

Moving beyond traditional synthetic methods, the exploration of unconventional reaction conditions and novel catalytic systems can lead to more efficient, sustainable, and innovative ways to synthesize and functionalize this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved purity of products. ijcce.ac.irresearchgate.netnih.govnih.govmdpi.com Applying this technology to the synthesis of this compound and its derivatives could streamline their production.

Photoredox Catalysis: Given the inherent photochemical properties of the acridone scaffold, visible-light-mediated photoredox catalysis presents an attractive avenue for novel functionalization reactions. researchgate.netnih.govresearchgate.net This approach allows for mild reaction conditions and the formation of unique chemical bonds that may be inaccessible through traditional thermal methods.

Table 2: Comparison of Conventional vs. Unconventional Synthesis Methods for Acridone Derivatives

| Method | Typical Conditions | Advantages for this compound Synthesis |

| Conventional Heating | High temperatures, long reaction times | Well-established procedures |

| Microwave Irradiation | Rapid heating, shorter reaction times nih.gov | Increased efficiency, potential for solvent-free reactions researchgate.net |

| Photoredox Catalysis | Visible light, ambient temperature nih.gov | Mild conditions, novel reactivity patterns |

Deeper Theoretical Understanding of Excited State Dynamics and Reaction Mechanisms

A thorough understanding of the fundamental chemical and physical processes governing the behavior of this compound is essential for its rational design in various applications. Computational chemistry plays a pivotal role in this endeavor. smu.edunih.govrsc.orgresearchgate.netrsc.org

Excited State Calculations: Time-dependent density functional theory (TD-DFT) and other advanced computational methods can be used to model the excited state properties of this compound and its derivatives. nih.govrsc.org These calculations can provide insights into their fluorescence, phosphorescence, and potential as photosensitizers or photocatalysts. rsc.org

Reaction Mechanism Elucidation: Computational studies can map out the potential energy surfaces of synthetic reactions, helping to understand the detailed mechanism of how this compound is formed and how it can be further functionalized. This knowledge can guide the development of more efficient and selective synthetic protocols. rsc.orgnih.gov

Design of Multi-Stimuli Responsive Materials Based on the Acridinone (B8587238) Scaffold

The development of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. nih.govmdpi.comnih.govmdpi.com The rigid and planar structure of the acridinone core, combined with its electronic properties, makes this compound an excellent candidate for incorporation into multi-stimuli responsive systems. researchgate.netnih.gov

Polymer Functionalization: this compound can be incorporated as a side chain or within the backbone of polymers. rsc.orgnih.gov The resulting materials could exhibit changes in their optical or physical properties in response to stimuli such as pH, temperature, light, or the presence of specific analytes. researchgate.netmit.edu

Supramolecular Assemblies: The planar nature of the acridinone scaffold can be exploited to create self-assembling systems through non-covalent interactions. These assemblies could be designed to respond to external triggers, leading to changes in their structure and function, with potential applications in sensing and drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dimethylacridin-9(10H)-one?

- Methodology : Cyclization using polyphosphoric acid (PPA) at 120–130°C for 3 hours is a validated approach for acridinone derivatives. For example, 4-methylacridin-9(10H)-one analogs were synthesized via PPA-mediated cyclization of anthranilic acid derivatives, yielding 87% purity . Functionalization (e.g., bromination or nitration) requires sequential steps: nitration at controlled temperatures (0–5°C) followed by halogenation using FeBr₃ or AlCl₃ catalysts .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

- Methodology :

- TLC : Use chloroform:methanol (9.5:0.5) for monitoring reaction progress (Rf = 0.67) .

- NMR/IR : Assign methyl group signals (δ 2.3–2.5 ppm for C-3 and C-4 CH₃) and carbonyl stretches (1650–1680 cm⁻¹) .

- X-ray crystallography : Resolve bond angles (e.g., C7–C6–C5 = 119.78°) and torsion angles to validate planarity .

Q. What crystallization conditions are suitable for this compound derivatives?

- Methodology : Slow evaporation from ethanol or DMSO at 25°C yields single crystals. For example, 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one crystallized in a monoclinic system (space group P2₁/c) with Z = 4 and unit cell dimensions a = 8.9 Å, b = 12.3 Å, c = 15.7 Å .

Q. What preliminary bioactivity assays are relevant for this compound?

- Methodology :

- Photosystem II inhibition : Use spinach thylakoid membranes and measure oxygen evolution rates (IC₅₀ values < 10 µM for acridinone derivatives) .

- Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus) via microbroth dilution (MIC ≤ 25 µg/mL) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in amber vials at –20°C under inert gas (N₂ or Ar). Avoid prolonged exposure to light or humidity, as acridinones are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing this compound be elucidated?

- Methodology :

- Nitration : Use DFT calculations to model electrophilic aromatic substitution at C-2/C-4 positions. Monitor regioselectivity via HPLC-MS .

- Bromination : Track intermediates using in-situ IR spectroscopy (C–Br stretch at 550–600 cm⁻¹) and kinetic studies .

Q. What computational tools predict the bioactivity of this compound derivatives?

- Methodology :

- Molecular docking : Simulate interactions with DNA (e.g., PDB ID 1BNA) to assess intercalation energy (ΔG < –8 kcal/mol) .

- QSAR modeling : Correlate methyl group positions with herbicidal activity using Hammett constants (σ ≈ 0.1 for 3,4-dimethyl substitution) .

Q. How can green chemistry principles improve the synthesis of this compound?

- Methodology : Replace PPA with recyclable catalysts (e.g., zeolites or ionic liquids) to reduce waste. For example, H-ZSM-5 zeolite achieved 75% yield in solvent-free conditions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for acridinone derivatives?

- Methodology :

- Meta-analysis : Compare bioactivity data across substituents (e.g., methyl vs. nitro groups reduce PSII inhibition but enhance DNA binding) .

- Crystallographic SAR : Correlate dihedral angles (e.g., C9–C10–N1 = 122.06°) with intercalation efficiency .

Q. How can analytical methods be optimized for quantifying trace impurities in this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.